4-Cyano-3-fluorobenzoyl chloride
Overview
Description
4-Cyano-3-fluorobenzoyl chloride: is an organic compound with the molecular formula C8H3ClFNO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the fourth position and a fluorine atom at the third position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-fluorobenzoyl chloride typically involves the chlorination of 4-Cyano-3-fluorotoluene. The process can be carried out under ultraviolet light irradiation, where 4-Cyano-3-fluorotoluene reacts with chlorine gas at temperatures ranging from 70°C to 85°C. This reaction produces 4-Cyano-3-fluorotrichlorotoluene, which is then hydrolyzed in the presence of a composite catalyst such as ferric trichloride and zinc chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-Cyano-3-fluorobenzoic acid.
Reduction: It can be reduced to 4-Cyano-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or other hydride donors are employed under anhydrous conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Cyano-3-fluorobenzoic acid: from hydrolysis.
4-Cyano-3-fluorobenzyl alcohol: from reduction
Scientific Research Applications
Chemistry: 4-Cyano-3-fluorobenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients. It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The cyano and fluoro substituents on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
- 4-Cyano-3-chlorobenzoyl chloride
- 4-Cyano-3-bromobenzoyl chloride
- 4-Cyano-3-methylbenzoyl chloride
Comparison: 4-Cyano-3-fluorobenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Biological Activity
4-Cyano-3-fluorobenzoyl chloride is an important compound in organic synthesis, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the cyano and fluorine substituents, enhance its reactivity and selectivity in various chemical reactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
This compound is characterized by its ability to act as an acylating agent. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The presence of the cyano group enhances its electrophilicity, while the fluorine atom contributes to increased stability and reactivity compared to its chloro and bromo analogs .
Key Reactions
- Nucleophilic Substitution : Reacts with nucleophiles to form amides or esters.
- Hydrolysis : Converts to 4-Cyano-3-fluorobenzoic acid in the presence of water.
- Reduction : Can be reduced to 4-Cyano-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Biological Activity
The biological activity of this compound has been explored in various research contexts, particularly regarding its anti-proliferative effects against cancer cells.
Anti-Proliferative Effects
Research indicates that derivatives of benzoyl chlorides exhibit significant anti-proliferative activity against human cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of human promyelotic leukemia (HL-60) cells, with some derivatives achieving up to 77% inhibition at a concentration of 100 μM .
Case Studies
- Synthesis and Evaluation : A study synthesized various pyridine O-galactosides and their benzoyl analogues, including those related to this compound. The results demonstrated that non-nucleoside analogues exhibited higher anti-proliferative activity than nucleosides, indicating a potential pathway for developing more effective anticancer agents .
- Cytotoxicity Assessment : Another investigation evaluated compounds derived from similar structures against protozoan pathogens and cancer cells. The findings revealed that some derivatives displayed significant cytotoxicity at low micromolar concentrations, suggesting potential as multi-target anticancer agents .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
Compound | Key Activity | IC50 (µM) |
---|---|---|
This compound | Anti-proliferative | Varies by derivative |
4-Cyano-3-chlorobenzoyl chloride | Moderate cytotoxicity | Higher than fluorine analogue |
4-Cyano-3-bromobenzoyl chloride | Lower reactivity | Higher than fluorine analogue |
Properties
IUPAC Name |
4-cyano-3-fluorobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-6(4-11)7(10)3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFBWQSCDQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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